7-Fluoro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

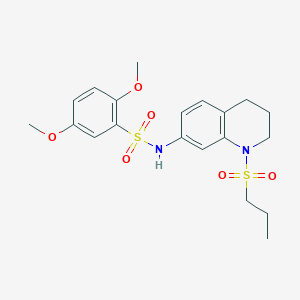

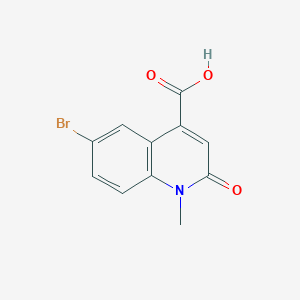

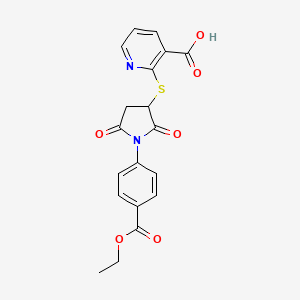

7-Fluoro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a specialty product for proteomics research . It has a molecular formula of C14H12FNO2 and a molecular weight of 245.25 .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 5-fluoro-1H-indole-2,3-dione with potassium hydroxide under reflux conditions, followed by the addition of cyclohexanone . Another method involves a multi-step reaction with sulfuric acid and ethanolic KOH .Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 12 hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms . The structure is analogous to the anthracene molecule, where the central CH group of the middle benzene ring has been replaced by a nitrogen atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Biocompatibility

Synthesis and Anticancer Applications :7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, a compound structurally related to 7-Fluoro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, is an important intermediate for various biologically active anticancer drugs. Its synthesis is optimized for rapid and efficient production, crucial for the development of anticancer therapeutics (Zhang et al., 2019).

Photophysical and Biological Applications :A study investigated the photophysical properties of ester conjugates formed by coupling carboxylic acids, including amino acids, with 9-methylacridine, a fluorophore similar to the acridine structure in this compound. These conjugates exhibit sensitivity to environmental factors like polarity, H-bonding, and pH, making them useful in biological studies. Moreover, the ability of acridine-9-methanol to intercalate DNA and its biocompatibility, cellular uptake, and imaging capabilities were highlighted, indicating potential applications in cell imaging and molecular biology (Jana et al., 2013).

Molecular Interaction Studies

Interaction with DNA and Surfactants :An investigation into the interaction of 9-aminoacridine derivatives with surfactants and bio-surfactants revealed the importance of the hydrophobic tail attached to a fluorophore. This hydrophobic tail significantly influences the fluorescence properties of the molecule, making it sensitive to the microenvironment. This sensitivity is crucial for studying the structure and dynamics of various organized systems, which might be relevant for understanding the interactions of this compound in biological systems (Alok, 2018).

Fluorescent Sensing and Detection :9-Acridone-4-carboxylic acid, closely related to the chemical structure of interest, has been identified as an efficient fluorescent sensor for Cr(III). This indicates that acridine derivatives can be used as sensitive spectrofluorometric methods for trace-level detection and estimation of specific ions, providing a basis for the potential development of this compound as a fluorescent sensor in analytical chemistry (Karak et al., 2011).

Eigenschaften

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWXZCMEDNUVEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)F)C(=C2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2404424.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2404426.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2404427.png)

![1,3,6-trimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404433.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2404440.png)

![6-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2404445.png)